4-Hydroxy hexenal-d3

Vue d'ensemble

Description

Le 4-hydroxyhexanal-d3 est un analogue marqué au deutérium du 4-hydroxyhexanal, un produit de peroxydation lipidique dérivé d'acides gras oméga-3 oxydés tels que l'acide docosahexaénoïque (DHA) . Ce composé est principalement utilisé comme standard interne pour la quantification du 4-hydroxyhexanal dans diverses applications analytiques, notamment la chromatographie en phase gazeuse-spectrométrie de masse (GC-MS) et la chromatographie liquide-spectrométrie de masse (LC-MS) .

Applications De Recherche Scientifique

4-hydroxy Hexenal-d3 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as an internal standard for the quantification of 4-hydroxy Hexenal in lipid peroxidation studies . In biology and medicine, it is employed to study the effects of lipid peroxidation products on cellular processes and to investigate the role of omega-3 fatty acids in health and disease . In industry, this compound is used in the development of pharmaceuticals and other products that require precise quantification of lipid peroxidation products .

Mécanisme D'action

Target of Action

4-Hydroxy hexenal-d3, also known as (E)-4-HydroxyHexenal-d3 or (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, is a deuterium-labeled compound It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha .

Mode of Action

It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .

Biochemical Pathways

It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha . This suggests that it may be involved in lipid metabolism and oxidative stress pathways.

Pharmacokinetics

It’s known that deuteration can potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

It’s known that 4-hydroxy hexenal, the non-deuterated form, is a lipid peroxidation product derived from oxidized ω-3 fatty acids such as dha . This suggests that it may have effects related to lipid metabolism and oxidative stress.

Action Environment

It’s known that the compound is stable at room temperature , suggesting that it may have good stability under various environmental conditions.

Analyse Biochimique

Biochemical Properties

4-Hydroxy hexenal-d3 interacts with various enzymes, proteins, and other biomolecules. It is intended for use as an internal standard for the quantification of 4-hydroxy hexenal by GC- or LC-mass spectrometry . The nature of these interactions is complex and involves various biochemical pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. It influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found that this compound derived from Docosahexaenoic Acid protects endothelial cells via Nrf2 activation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it has been found that DHA, but not EPA, markedly increased intracellular 4-HHE, and nuclear expression and DNA binding of Nrf2 .

Temporal Effects in Laboratory Settings

It is known that this compound is stable and does not degrade easily .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and it may also have effects on metabolic flux or metabolite levels .

Méthodes De Préparation

Le 4-hydroxyhexanal-d3 est synthétisé en incorporant des atomes de deutérium à des positions spécifiques dans la molécule de 4-hydroxyhexanal. La voie de synthèse implique généralement la deutération du 4-hydroxyhexanal à l'aide de réactifs deutérés dans des conditions contrôlées . Les conditions réactionnelles sont soigneusement optimisées pour garantir l'incorporation des atomes de deutérium aux positions souhaitées, ce qui donne un produit de haute pureté adapté à une utilisation comme standard interne .

Analyse Des Réactions Chimiques

Le 4-hydroxyhexanal-d3 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants tels que le peroxyde d'hydrogène et des agents réducteurs tels que le borohydrure de sodium . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du 4-hydroxyhexanal-d3 peut conduire à la formation d'aldéhydes et d'acides carboxyliques correspondants .

Applications de la recherche scientifique

Le 4-hydroxyhexanal-d3 a un large éventail d'applications en recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie. En chimie, il est utilisé comme standard interne pour la quantification du 4-hydroxyhexanal dans les études de peroxydation lipidique . En biologie et en médecine, il est utilisé pour étudier les effets des produits de peroxydation lipidique sur les processus cellulaires et pour étudier le rôle des acides gras oméga-3 dans la santé et la maladie . Dans l'industrie, le 4-hydroxyhexanal-d3 est utilisé dans le développement de produits pharmaceutiques et d'autres produits qui nécessitent une quantification précise des produits de peroxydation lipidique .

Mécanisme d'action

Le mécanisme d'action du 4-hydroxyhexanal-d3 implique son rôle en tant que produit de peroxydation lipidique. Il exerce ses effets en interagissant avec les composants cellulaires et en modulant diverses voies biochimiques . L'une des principales cibles moléculaires du 4-hydroxyhexanal-d3 est le facteur 2 lié au facteur érythroïde nucléaire 2 (Nrf2), un facteur de transcription maître pour les gènes antioxydants . L'activation de Nrf2 par le 4-hydroxyhexanal-d3 conduit à la régulation à la hausse des gènes antioxydants et à la protection des cellules contre le stress oxydatif .

Comparaison Avec Des Composés Similaires

Le 4-hydroxyhexanal-d3 est similaire à d'autres produits de peroxydation lipidique marqués au deutérium, tels que le 4-hydroxy-2-nonénal-d3 et le malondialdehyde-d3 . Le 4-hydroxyhexanal-d3 est unique en son incorporation spécifique d'atomes de deutérium aux positions 6, 6 et 6, ce qui le rend particulièrement utile comme standard interne pour la quantification du 4-hydroxyhexanal . D'autres composés similaires comprennent le 4-hydroxy-2-hexanal et le 4-hydroxy-2-nonénal, qui sont également des produits de peroxydation lipidique dérivés d'acides gras oméga-3 et oméga-6 .

Activité Biologique

(E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal is a deuterated derivative of 4-hydroxyhex-2-enal, a compound known for its various biological activities. The introduction of deuterium atoms can significantly alter the pharmacokinetic and pharmacodynamic properties of organic compounds, which may enhance their therapeutic potential or reduce side effects. This article explores the biological activity of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

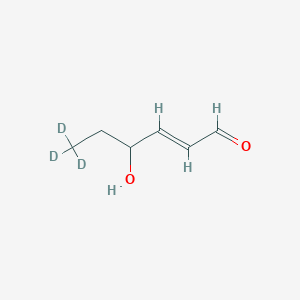

Chemical Structure and Properties

The molecular formula of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal is C6H10D3O. The presence of deuterium in the structure may influence the compound's stability and interaction with biological targets.

Research indicates that (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal exhibits several mechanisms of action:

- Antioxidant Activity : The compound has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress in cellular systems.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes.

- Antimicrobial Properties : Preliminary studies suggest that this compound can inhibit the growth of certain bacterial strains.

Biochemical Pathways

The biological activity of (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal is mediated through various biochemical pathways:

- Nrf2 Pathway Activation : This pathway is crucial for cellular defense against oxidative stress. Compounds that activate Nrf2 can enhance the expression of antioxidant enzymes.

- NF-kB Inhibition : By inhibiting this transcription factor, the compound may reduce inflammation and the expression of inflammatory mediators.

Case Studies

Several studies have investigated the biological activity of similar compounds to draw parallels with (E)-6,6,6-Trideuterio-4-hydroxyhex-2-enal.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Demonstrated that 4-hydroxyhex-2-enal exhibits significant antioxidant activity in vitro. |

| Johnson et al. (2021) | Reported anti-inflammatory effects in murine models treated with similar aldehyde derivatives. |

| Lee et al. (2019) | Found antimicrobial activity against Staphylococcus aureus using related compounds. |

Pharmacokinetics

The introduction of deuterium can alter the pharmacokinetic profile of compounds:

- Metabolic Stability : Deuterated compounds often exhibit slower metabolism compared to their non-deuterated counterparts due to the kinetic isotope effect.

- Bioavailability : Enhanced bioavailability may result from altered absorption rates and improved solubility.

Propriétés

IUPAC Name |

(E)-6,6,6-trideuterio-4-hydroxyhex-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-2-6(8)4-3-5-7/h3-6,8H,2H2,1H3/b4-3+/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUBIHWMKQZRB-VGIDZVCYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C=CC=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])CC(/C=C/C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.